N,N'-bis[(E)-(2,4,6-trimethylphenyl)methylidene]naphthalene-1,5-diamine
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Overview
Description
(E)-1-(2,4,6-TRIMETHYLPHENYL)-N-{5-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,4,6-TRIMETHYLPHENYL)-N-{5-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE typically involves the condensation of 2,4,6-trimethylbenzaldehyde with 5-amino-1-naphthaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,4,6-TRIMETHYLPHENYL)-N-{5-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse range of derivatives.
Scientific Research Applications
(E)-1-(2,4,6-TRIMETHYLPHENYL)-N-{5-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(2,4,6-TRIMETHYLPHENYL)-N-{5-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE involves its interaction with specific molecular targets and pathways. The compound’s imine groups can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. Additionally, the aromatic rings may participate in π-π interactions and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzylideneaniline: A simpler imine compound with similar structural features.
Naphthylideneaniline: Another imine derivative with a naphthalene ring.
Trimethylphenyl derivatives: Compounds with similar aromatic ring substitutions.
Uniqueness
(E)-1-(2,4,6-TRIMETHYLPHENYL)-N-{5-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE is unique due to its combination of multiple aromatic rings and imine groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H30N2 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)-N-[5-[(2,4,6-trimethylphenyl)methylideneamino]naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C30H30N2/c1-19-13-21(3)27(22(4)14-19)17-31-29-11-7-10-26-25(29)9-8-12-30(26)32-18-28-23(5)15-20(2)16-24(28)6/h7-18H,1-6H3 |
InChI Key |
MPVAVCKHCGMTBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NC2=CC=CC3=C2C=CC=C3N=CC4=C(C=C(C=C4C)C)C)C |
Origin of Product |
United States |
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